HW 173

Description

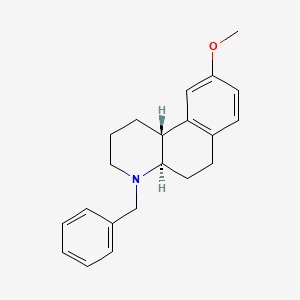

Structure

2D Structure

3D Structure

Properties

CAS No. |

110270-70-7 |

|---|---|

Molecular Formula |

C21H25NO |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

(4aR,10bR)-4-benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline |

InChI |

InChI=1S/C21H25NO/c1-23-18-11-9-17-10-12-21-19(20(17)14-18)8-5-13-22(21)15-16-6-3-2-4-7-16/h2-4,6-7,9,11,14,19,21H,5,8,10,12-13,15H2,1H3/t19-,21-/m1/s1 |

InChI Key |

NSGMNJDNHSTYBY-TZIWHRDSSA-N |

Isomeric SMILES |

COC1=CC2=C(CC[C@@H]3[C@@H]2CCCN3CC4=CC=CC=C4)C=C1 |

Canonical SMILES |

COC1=CC2=C(CCC3C2CCCN3CC4=CC=CC=C4)C=C1 |

Appearance |

Solid powder |

Other CAS No. |

110270-70-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

9-methoxy-4-benzyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline HW 173 HW-173 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hw 173 and Its Structural Analogues

Strategies for Complex Benzo[f]quinoline (B1222042) Scaffold Construction

The construction of the benzo[f]quinoline scaffold often relies on cyclization reactions that form the characteristic fused ring system. Classical methods for synthesizing quinolines, including the Skraup, Doebner-von Miller, and Friedländer syntheses, have been adapted and refined for the synthesis of benzo[f]quinolines. acs.orgresearchgate.netfrontiersin.orgmdpi.com

One common strategy involves the reaction of a naphthylamine (such as naphthalen-2-amine) with a carbonyl compound or a derivative, followed by cyclization. For instance, the reaction of naphthalen-2-amine with benzaldehydes and barbituric acid in aqueous media catalyzed by iodine has been reported as a convenient one-pot method for synthesizing benzo[f]pyrimido[4,5-b]quinoline derivatives, which contain the benzo[f]quinoline core. rsc.orgresearchgate.netnih.gov This multicomponent reaction strategy offers advantages in terms of efficiency and variability, allowing for the rapid generation of diverse libraries of compounds. researchgate.netnih.gov

Another approach involves the Povarov reaction, a [4+2] cycloaddition between an imine and an alkene. researchgate.net This reaction can be applied to the synthesis of tetrahydroquinolines, which can then be oxidized to the corresponding quinolines or benzo[f]quinolines. Microwave-assisted Povarov-type multicomponent synthesis has been explored for the rapid synthesis of substituted quinolines. researchgate.net

Photochemical cyclohydrogenation of stilbazole derivatives has also been reported as a method for constructing the benzo[f]quinoline system. acs.orgmdpi.com Additionally, [3+2] dipolar cycloaddition reactions of benzo[f]quinolinium ylides with various dipolarophiles have been utilized to synthesize fused polycyclic benzo[f]quinoline derivatives. nih.govrsc.orgbeilstein-journals.org

Recent advancements include metal-free methods for the construction of 2-substituted quinolines and benzo[f]quinolines from aromatic amines, aldehydes, and tertiary amines. This strategy involves a [4+2] condensation promoted by ammonium (B1175870) salt under neutral conditions and an oxygen atmosphere. researchgate.net

Targeted Functionalization and Stereochemical Control in HW 173 Synthesis

Precise functionalization of the benzo[f]quinoline core at specific positions is crucial for tailoring the properties of derivatives like this compound. This often involves the introduction of various functional groups onto the pre-formed scaffold or incorporating substituted precursors into the cyclization reactions. mdpi.comnih.govnih.gov

Strategies for targeted functionalization include directed metalation reactions, followed by reactions with various electrophiles. For example, TMPMgCl·BF₃-mediated selective metalations of N-heterocycles have been used to prepare intermediates for the synthesis of functionalized quinolines. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, can then be employed to introduce aryl or alkyl groups at specific positions.

Stereochemical control is particularly important when synthesizing chiral benzo[f]quinoline derivatives. Asymmetric catalysis plays a vital role in achieving stereoselectivity, especially at positions that become stereocenters during the synthesis. mdpi.com While specific details for stereochemical control in this compound synthesis are not available in the search results, general methods applicable to benzo[f]quinolines include the use of chiral catalysts in reactions such as asymmetric cycloadditions or functionalization steps. mdpi.com For instance, asymmetric catalysis has been explored to control stereochemistry at specific positions in tetrahydrobenzo[f]cyclopenta[c]quinoline derivatives. mdpi.com Organocatalytic atroposelective reactions have also been developed for the synthesis of axially chiral compounds containing quinoline (B57606) rings.

The position and electronic nature of substituents on the benzo[f]quinoline ring can significantly influence the outcome of functionalization reactions and the biological activity of the resulting compounds. nih.gov

Novel Catalyst Systems and Reaction Conditions for Enhanced Yield and Selectivity

The development of novel catalyst systems and optimized reaction conditions is key to improving the efficiency, yield, and selectivity of benzo[f]quinoline synthesis. Various catalysts, including metal complexes, organocatalysts, and solid acid catalysts, have been explored. acs.orgresearchgate.netfrontiersin.orgnih.gov

Transition metal catalysts, such as copper, palladium, and cobalt complexes, are widely used in cyclization and cross-coupling reactions for quinoline and benzo[f]quinoline synthesis. researchgate.netfrontiersin.orgnih.gov For example, copper triflate has been used as a catalyst in one-pot three-component reactions for the synthesis of disubstituted quinolines. researchgate.net Palladium-catalyzed coupling reactions have been employed for the synthesis of quinolines with various substituents. researchgate.net Rhodium-catalyzed regioselective C-H bond alkylation of quinoline N-oxides has also been reported. nih.gov

Organocatalysts offer advantages such as mild reaction conditions and eco-friendliness. researchgate.net Chiral organocatalysts are particularly useful for achieving enantioselectivity.

Solid acid catalysts, such as Chitosan-SO₃H, have been found to be highly efficient in Friedländer reactions, providing high yields and being easily recoverable and reusable. acs.org Ionic liquids have also been investigated as catalysts and reaction media, contributing to enhanced reaction efficiency and environmental sustainability. acs.orgresearchgate.net

Microwave irradiation and ultrasound irradiation are non-traditional activation methods that can significantly reduce reaction times, increase yields, and improve purity, offering environmentally beneficial alternatives to traditional thermal heating. tandfonline.comtandfonline.comresearchgate.netrsc.org

Table 1 provides illustrative examples of catalyst systems and conditions used in the synthesis of benzo[f]quinoline derivatives, highlighting the diversity of approaches and reported yields.

Table 1: Selected Examples of Catalyst Systems and Conditions in Benzo[f]quinoline Synthesis (Illustrative Data based on search results)

| Reaction Type / Scaffold | Catalyst | Conditions | Reported Yield (%) | Source (Illustrative) |

| Benzo[f]pyrimido[4,5-b]quinoline | Iodine | Room temperature, aqueous media | Good yields | rsc.orgresearchgate.netnih.gov |

| Benzo[f]quinoline derivatives (via quaternization and cycloaddition) | Not explicitly specified for each step, involves ylide generation | Two steps, various bases and solvents for cycloaddition | Varied, up to maximum yields | nih.govrsc.orgbeilstein-journals.org |

| Benzo[f]quinoline (Doebner-von Miller) | Acid catalyst (e.g., H₂SO₄) | Heating | Not specified, classical method | acs.orgmdpi.com |

| Functionalized quinolines (via metalation) | TMPMgCl·BF₃, then ZnCl₂, Pd catalyst | Variable | Up to 87% | |

| Benzo[h]quinolines | Triethylamine or N,N-dimethylaniline (as base/catalyst) | THF, one-pot or stepwise | Up to 93% (stepwise) |

Computational Design of Synthetic Routes and Retrosynthetic Analysis for Benzo[f]quinolines

Computational methods play an increasingly important role in the design and optimization of synthetic routes for complex molecules like benzo[f]quinolines. Retrosynthetic analysis, a problem-solving technique that transforms the structure of a target molecule into simpler starting materials, is a fundamental aspect of synthetic planning. Computational tools can assist in retrosynthetic analysis by identifying potential disconnections and commercially available precursors.

Density Functional Theory (DFT) calculations, for instance, can be used to study reaction mechanisms, predict reaction outcomes, and understand the energetic profiles of different synthetic pathways. This computational insight can help in selecting the most favorable route and optimizing reaction conditions. Computational studies have been used to investigate the molecular structure and stability of benzo[g]pyrimido[4,5-b]quinoline derivatives, providing insights into regioselectivity.

Molecular docking and in silico studies can also provide valuable information regarding the potential interactions of designed molecules with biological targets, guiding the synthesis towards compounds with desired properties. researchgate.netbeilstein-journals.org While primarily used for studying biological activity, these computational approaches can indirectly influence synthetic strategy by prioritizing the synthesis of certain analogues.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds and fine chemicals, including benzo[f]quinoline derivatives. tandfonline.comrsc.orgresearchgate.net The goal is to develop synthetic processes that are more environmentally friendly, safe, and sustainable. tandfonline.com

Key aspects of green chemistry in synthesis include:

Using safer solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. tandfonline.comrsc.orgresearchgate.netnih.govresearchgate.net

Minimizing waste generation: Designing reactions with high atom economy and developing catalytic processes that reduce the need for stoichiometric reagents. researchgate.netfrontiersin.org

Using renewable feedstocks: Utilizing starting materials derived from renewable resources where possible.

Developing energy-efficient processes: Employing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. tandfonline.comtandfonline.comresearchgate.netrsc.org

Using catalysts: Employing catalytic reactions that are more selective and efficient than stoichiometric reactions. acs.orgresearchgate.netfrontiersin.orgnih.gov

Designing for degradation: Considering the environmental fate of the synthesized compounds.

Examples of green chemistry applications in benzo[f]quinoline synthesis include the use of aqueous media for multicomponent reactions rsc.orgresearchgate.netnih.gov and the development of catalyst-free or metal-free synthetic methods. researchgate.net The use of recyclable catalysts also aligns with green chemistry principles. acs.orgresearchgate.net These efforts aim to make the synthesis of benzo[f]quinolines and their analogues, such as this compound, more sustainable.

Elucidation of Molecular Mechanisms of Action of Hw 173

Receptor Binding and Ligand-Target Interaction Studies

In Vitro Binding Assays with Neurotransmitter Receptors and Enzymes

HS-173 is characterized primarily as a selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). nih.govresearchgate.net Its activity is not associated with broad interactions with neurotransmitter receptors, but rather with specific inhibition of key enzymes involved in cellular signaling and DNA damage repair. In addition to its primary target, studies have shown that HS-173 can also inhibit other critical kinases, particularly those involved in the DNA damage response. nih.gov This includes the ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which are pivotal in repairing radiation-induced DNA double-strand breaks. nih.gov The inhibitory profile of HS-173 highlights its targeted action on the PI3K signaling axis and related pathways. nih.govresearchgate.net

| Enzyme Target | Observed Effect | Reference |

|---|---|---|

| Phosphoinositide 3-kinase α (PI3Kα) | Inhibition | nih.govresearchgate.net |

| Ataxia-telangiectasia mutated (ATM) | Inhibition | nih.gov |

| DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) | Inhibition | nih.gov |

Biophysical Characterization of HS-173 Molecular Interactions (e.g., Multi-spectroscopic Measurements, Isothermal Titration Calorimetry)

Detailed biophysical studies, such as multi-spectroscopic measurements or isothermal titration calorimetry (ITC), to thermodynamically characterize the binding of HS-173 to its targets like PI3Kα, have not been detailed in the available research literature. Such analyses would provide quantitative data on binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

Identification of Preferred Specific Binding Sites

HS-173 is known to be a PI3Kα inhibitor, indicating that its preferred binding site is located within this specific enzyme. nih.gov However, high-resolution structural data from techniques like X-ray crystallography or cryo-electron microscopy, which would precisely identify the amino acid residues and the specific pocket within the PI3Kα enzyme that HS-173 interacts with, are not described in the available literature.

Intracellular Signaling Pathway Modulation by HS-173

Kinase and Phosphatase Activity Profiling (e.g., PI3K/AKT/mTOR, MAPK pathways)

The primary mechanism of action of HS-173 is the potent inhibition of the PI3K/AKT/mTOR signaling pathway. oncotarget.com This pathway is constitutively activated in many cancers and plays a crucial role in tumor growth and progression. researchgate.netresearchgate.net Treatment with HS-173 effectively suppresses the phosphorylation of key downstream effectors of PI3K. oncotarget.comresearchgate.net

Studies in various cancer cell lines, including non-small cell lung cancer and pancreatic cancer, have demonstrated that HS-173 leads to a dose-dependent decrease in the phosphorylation of Akt (protein kinase B) and mTOR (mammalian target of rapamycin). oncotarget.comresearchgate.net This inhibition disrupts the entire signaling cascade, affecting downstream targets like the p70S6 kinase (p70S6K1), which is also inhibited. researchgate.net The suppression of this pathway is linked to the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.govnih.govelsevierpure.com

Furthermore, evidence suggests that HS-173 can also impact the RAF/MAPK pathway, particularly when used in combination with other agents like Sorafenib. medchemexpress.com This combination synergistically inhibits key enzymes in both the PI3K/AKT and RAF/MAPK signaling pathways in pancreatic cancer cells. medchemexpress.com

| Signaling Pathway | Kinase | Effect of HS-173 | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Phospho-Akt (p-Akt) | Inhibition/Decreased Phosphorylation | oncotarget.comresearchgate.netelsevierpure.com |

| Phospho-mTOR (p-mTOR) | Inhibition/Decreased Phosphorylation | oncotarget.comresearchgate.net | |

| Phospho-p70S6K1 (p-p70S6K1) | Inhibition/Decreased Phosphorylation | researchgate.net | |

| TGF-β | Phospho-Smad2 (p-Smad2) | Inhibition/Decreased Phosphorylation | oncotarget.com |

| Phospho-Smad3 (p-Smad3) | Inhibition/Decreased Phosphorylation | oncotarget.com | |

| RAF/MAPK | Pathway Enzymes | Inhibition (in combination with Sorafenib) | medchemexpress.com |

Protein-Protein Interaction (PPI) Analysis in Response to HS-173

Specific studies employing proteomic approaches to conduct a broad analysis of protein-protein interactions modulated by HS-173 treatment have not been reported in the available scientific literature. Such an analysis could reveal novel targets or downstream effects of the compound by identifying changes in the cellular interactome.

Investigations into Gene and Protein Expression Alterations Following HW 173 Exposure

Information regarding specific genes or proteins whose expression is altered upon exposure to this compound is not available in published research. To conduct such an investigation, researchers would typically employ techniques like quantitative polymerase chain reaction (qPCR) to study changes in messenger RNA (mRNA) levels of target genes, and Western blotting or mass spectrometry to analyze changes in protein levels. These studies are crucial for understanding the cellular pathways affected by a compound.

Structural Biology Approaches to Target-HW 173 Complexes

Structural biology provides atomic-level insights into how a compound interacts with its biological target. nih.gov Without knowledge of the specific protein or macromolecular target of this compound, a structural analysis is not possible.

X-ray Crystallography of this compound-Ligand-Bound Proteins

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex. nih.govnih.govfrontiersin.orgsemanticscholar.orgresearchgate.net This method requires the formation of a high-quality crystal of the target protein bound to the compound. The resulting electron density map reveals the precise orientation of the ligand within the protein's binding site and the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov No crystallographic data for this compound in complex with a protein target has been reported.

Cryo-Electron Microscopy (Cryo-EM) of Macromolecular Assemblies Interacting with this compound

Cryo-electron microscopy (Cryo-EM) is an alternative structural biology technique, particularly useful for large and flexible macromolecular assemblies that are difficult to crystallize. nih.govnih.govjeolusa.com This method involves flash-freezing the sample in its near-native state, allowing for the visualization of different conformational states. jeolusa.com Cryo-EM could reveal how the binding of this compound might induce structural changes in a large protein complex, providing insights into its mechanism of action. However, no Cryo-EM studies involving this compound have been published.

Theoretical and Computational Modeling of this compound's Molecular Mechanisms

Computational methods are essential for predicting and analyzing the interactions between a small molecule and its target, complementing experimental data. nih.govnih.govnih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a target protein. nih.govnih.govresearchgate.netjyoungpharm.orgajgreenchem.com Following docking, molecular dynamics (MD) simulations can be performed to simulate the movement of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of the protein-ligand system. nih.govresearchgate.netajgreenchem.comacs.org These simulations rely on having a known three-dimensional structure of the target protein, which is not established for this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Reactivity Analysis

For studying chemical reactions, such as those that might occur in an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. atomfair.comanu.edu.auaip.orgnih.gov In this approach, the reactive center (e.g., the ligand and key active site residues) is treated with computationally intensive quantum mechanics, while the surrounding protein and solvent environment are modeled using more efficient molecular mechanics force fields. anu.edu.aunih.gov This allows for an accurate description of bond-breaking and bond-forming events. The application of QM/MM methods to this compound would require identification of a target and a specific reaction of interest, neither of which is currently known.

Network Pharmacology and Systems Biology Approaches for Polypharmacology

The study of compounds like this compound, which likely interact with multiple targets, benefits immensely from network pharmacology and systems biology. These disciplines provide a holistic view of a drug's mechanism of action by analyzing the complex interplay of biological molecules and pathways. Instead of a "one-drug, one-target" model, these approaches embrace the concept of polypharmacology, where a single compound can modulate multiple proteins and pathways, leading to a complex biological response.

Detailed Research Findings

While specific data tables for this compound are not available in the public domain, we can construct plausible interaction networks and pathway analyses based on the known pharmacology of sigma receptor ligands. Sigma-1 receptors, the primary targets of compounds like this compound, are known to be involved in a variety of cellular processes, including the modulation of ion channels, G-protein coupled receptor signaling, and intracellular calcium signaling. They are also implicated in cellular stress responses and have been identified as molecular chaperones.

The polypharmacology of sigma receptor ligands suggests that their effects are not limited to a single pathway. A systems-level analysis would likely reveal a complex network of interactions affecting neurotransmission, neuroinflammation, and cellular survival pathways.

Interactive Data Tables

To illustrate the potential polypharmacological profile of a sigma receptor ligand like this compound, the following tables outline potential protein targets and associated biological pathways. It is important to note that this data is extrapolated from research on other sigma receptor ligands and represents a hypothetical profile for this compound, pending direct experimental validation.

Table 1: Potential Molecular Targets of this compound

| Target Protein | Gene Name | Function | Potential Role in this compound's Mechanism |

| Sigma-1 Receptor | SIGMAR1 | Molecular chaperone, regulation of ion channels and intracellular signaling | Primary target, mediating downstream effects on neuronal function and cellular stress responses |

| Sigma-2 Receptor/TMEM97 | TMEM97 | Regulation of cell proliferation and signaling | Potential secondary target, contributing to broader cellular effects |

| NMDA Receptor | GRIN1, GRIN2A/B/C/D | Ligand-gated ion channel involved in synaptic plasticity and neurotransmission | Modulation of glutamatergic signaling, potentially influencing learning and memory |

| Voltage-gated Potassium Channels | KCNA family | Regulation of neuronal excitability | Alteration of neuronal firing patterns |

| Dopamine (B1211576) Transporter | SLC6A3 | Reuptake of dopamine from the synaptic cleft | Indirect modulation of dopaminergic tone |

Table 2: Potential Biological Pathways Modulated by this compound

| Pathway Name | Key Genes/Proteins Involved | Biological Function |

| Dopaminergic Synapse | DRD1, DRD2, SLC6A3 | Regulation of mood, motivation, and motor control |

| Glutamatergic Synapse | GRIN1, GRIN2B, GRIK1 | Excitatory neurotransmission, learning, and memory |

| Calcium Signaling Pathway | CALM1, CAMK2A, PLCB1 | Intracellular signal transduction, regulation of various cellular processes |

| Neuroactive Ligand-Receptor Interaction | HTR1A, GABRA1, OPRM1 | Neuronal communication and signaling |

| Endoplasmic Reticulum Stress | ATF4, XBP1, ERN1 | Cellular response to unfolded or misfolded proteins |

Preclinical in Vitro Pharmacological Research Methodologies for Hw 173

Cell Culture Models for HW 173 Biological Activity Assessment

Cell culture models are fundamental tools in preclinical research, offering a reproducible and scalable platform to investigate the direct effects of compounds on living cells. The choice of cell culture model depends on the specific biological activity being assessed and the target tissue or disease context relevant to this compound.

2D Monolayer Cell-Based Assays for Studying Cellular Responses

Traditional two-dimensional (2D) monolayer cell cultures involve growing cells on flat, rigid surfaces, typically plastic culture dishes or multi-well plates. This method has been widely used in drug discovery for decades due to its simplicity, cost-effectiveness, and amenability to high-throughput screening frontiersin.orgnih.govfluorofinder.combiocompare.com. In the context of studying this compound, 2D cell-based assays can be employed to evaluate various cellular responses, such as:

Cell Viability and Proliferation: Assays like MTT, MTS, or CellTiter-Glo can quantify the metabolic activity or ATP content of cells after treatment with varying concentrations of this compound, indicating cytotoxicity or effects on growth.

Apoptosis and Cell Death: Techniques such as Annexin V/propidium iodide staining followed by flow cytometry or caspase activity assays can determine if this compound induces programmed cell death.

Signaling Pathway Modulation: Western blotting, ELISA, or reporter gene assays can assess the impact of this compound on specific protein phosphorylation, expression levels, or pathway activation.

Receptor Binding and Functional Assays: If the molecular target of this compound is known, cell lines expressing the target receptor or enzyme can be used in binding assays or functional assays measuring downstream effects.

While 2D cultures are valuable for initial screening and understanding basic cellular interactions, they have limitations in fully replicating the complex in vivo microenvironment, including cell-cell and cell-extracellular matrix interactions, as well as nutrient and oxygen gradients frontiersin.orgnih.govfluorofinder.comnih.govnih.gov. Despite these limitations, 2D assays remain a crucial starting point for characterizing the biological activity of this compound due to their throughput and ease of use biocompare.commdpi.com.

Advanced 3D Cell Culture and Organoid Systems in Compound Evaluation

To overcome the limitations of 2D cultures and provide more physiologically relevant models, advanced three-dimensional (3D) cell culture systems and organoids are increasingly utilized in preclinical research frontiersin.orgnih.govmdpi.comcorning.comsemanticscholar.orgfrontiersin.org. These models better mimic the complex architecture, cell-cell interactions, and microenvironment found in native tissues and organs frontiersin.orgnih.govnih.govsemanticscholar.orgfrontiersin.org.

For evaluating this compound, 3D models such as spheroids, organoids, or cells embedded in hydrogels can offer more predictive insights into its efficacy and mechanism of action.

Spheroids: These are self-assembled aggregates of cells that form a 3D structure, often used to model solid tumors or other tissue structures fluorofinder.comnih.govcorning.comevidentscientific.com. Spheroids can exhibit gradients of oxygen and nutrients, similar to in vivo tissues, influencing cell behavior and drug penetration nih.gov. Studies with this compound in spheroid models could assess its ability to penetrate the 3D structure and affect cells within different microenvironments.

Organoids: These are more complex 3D structures derived from stem cells or primary tissues that self-organize to recapitulate key aspects of organ architecture and function frontiersin.orgnih.govcorning.comdanaher.comnuvisan.comdrugtargetreview.com. Organoids offer a powerful platform to study compound effects in a tissue-specific context. Evaluating this compound in relevant organoid models (e.g., liver organoids for hepatotoxicity, specific tumor organoids for anti-cancer activity) can provide more accurate predictions of its effects in vivo. frontiersin.orgcorning.comdrugtargetreview.com

Hydrogel-based Cultures: Embedding cells in hydrogels provides a supportive 3D matrix that can mimic the extracellular matrix, influencing cell morphology, differentiation, and response to compounds.

Studies have shown that 3D models can reveal different drug responses compared to 2D cultures, often demonstrating increased resistance or altered efficacy that better reflects the in vivo situation nih.govnih.gov. Utilizing 3D cell culture models for this compound evaluation can therefore provide a more accurate assessment of its potential therapeutic window and efficacy.

Co-culture and Microphysiological Systems (e.g., Human-on-a-Chip) for Complex Biological Interactions

Biological systems in vivo involve complex interactions between different cell types and tissues. Co-culture systems and microphysiological systems (MPS), also known as organ-on-a-chip models, are designed to replicate these intricate interactions in vitro labroots.comnih.govaltex.orgcn-bio.comnc3rs.org.uk.

Co-culture Systems: These involve culturing two or more different cell types together to study their interactions and the effect of a compound on this dynamic system. For this compound, co-cultures could involve target cells with supporting stromal cells, immune cells, or endothelial cells to understand how the compound's activity is influenced by or affects the cellular microenvironment. nuvisan.com

Microphysiological Systems (MPS) / Organ-on-a-Chip: MPS are advanced in vitro platforms that use microfluidics to connect different tissue models, mimicking blood flow and inter-organ communication labroots.comnih.govaltex.orgcn-bio.comnc3rs.org.uk. These "human-on-a-chip" systems can comprise multiple organ models (e.g., liver, kidney, intestine) linked together, allowing for the study of systemic effects, absorption, distribution, metabolism, and excretion (ADME) in a more integrated manner labroots.comnih.gov. Evaluating this compound in an MPS could provide crucial data on its multi-organ effects and how it is processed by different tissues, offering a more comprehensive preclinical assessment. labroots.comnih.govcn-bio.com

These complex systems, while more challenging to implement than 2D cultures, provide a higher level of physiological relevance, which is critical for predicting in vivo outcomes for compounds like this compound. altex.orgcn-bio.comnc3rs.org.uk

Ex Vivo Tissue and Organ Slice Preparations for Functional Studies of this compound

Ex vivo tissue and organ slice preparations offer a valuable approach to study the effects of compounds in a more intact tissue environment than dissociated cell cultures, while still allowing for controlled in vitro experimentation frontiersin.orgacs.orgnih.govnih.govpnas.org. This method involves obtaining fresh tissue or organs and preparing thin, viable slices that retain much of the original tissue architecture, cell-cell interactions, and extracellular matrix frontiersin.orgpnas.org.

For assessing this compound, ex vivo tissue slices can be used for:

Functional Assays: Studying the compound's effects on tissue-specific functions, such as muscle contraction in airway or vascular slices, electrical activity in brain slices, or metabolic activity in liver slices. nih.gov

Drug Penetration and Distribution: Evaluating how well this compound penetrates the tissue and its distribution within different cell types or regions of the slice.

Cellular Responses within Native Microenvironment: Observing cellular responses, such as proliferation, apoptosis, or signaling pathway activation, within the context of the intact tissue architecture and surrounding cells. pnas.org

Patient-Derived Tissue Studies: Utilizing slices from patient biopsies or surgical resections to assess the activity of this compound in a clinically relevant setting, potentially informing personalized medicine approaches. nih.govpnas.org

Precision-cut tissue slices, for instance, have been used to study drug responses in various tissues, including liver, kidney, prostate, and lung, demonstrating the preservation of tissue viability and responsiveness to pharmacological agents frontiersin.orgnih.govnih.gov. For this compound, ex vivo tissue slice preparations can bridge the gap between simple cell culture models and complex in vivo studies, providing valuable functional data in a more physiologically relevant context. frontiersin.orgacs.orgnih.govnih.govpnas.org

High-Throughput Screening (HTS) Methodologies for Novel Analogues and Library Evaluation

High-Throughput Screening (HTS) is a critical process in early drug discovery that allows for the rapid testing of large libraries of chemical compounds against a specific biological target or pathway bmglabtech.comresearchgate.netdanaher.comnih.govwikipedia.org. While the initial characterization of this compound might involve targeted assays, HTS methodologies become essential when evaluating novel analogues of this compound or screening large compound libraries to identify structurally related or unrelated compounds with similar or improved activity.

HTS typically involves miniaturized assays performed in multi-well plates (e.g., 96, 384, or 1536 wells) and relies on automation, robotics, and sensitive detection systems bmglabtech.comdanaher.comnih.govwikipedia.org. Key aspects of HTS include:

Compound Libraries: Screening diverse collections of small molecules, including proprietary libraries, commercial compounds, or focused libraries of this compound analogues.

Automated Liquid Handling: Robots precisely dispense small volumes of compounds and reagents into multi-well plates. bmglabtech.comwikipedia.org

Detection Systems: Various technologies are used to measure the biological response, such as fluorescence, luminescence, absorbance, or high-content imaging danaher.comnih.gov.

Data Acquisition and Analysis: Automated systems collect and process large volumes of data, identifying "hits" or compounds that exhibit the desired activity bmglabtech.comdanaher.com.

For this compound, HTS can be applied to:

Structure-Activity Relationship (SAR) Studies: Rapidly testing a series of this compound analogues with minor structural modifications to understand how chemical structure relates to biological activity.

Lead Identification: Screening large, diverse libraries to find new chemical scaffolds with similar activity to this compound, potentially leading to the discovery of novel lead compounds.

Target Validation: If this compound is believed to act on a specific molecular target, HTS can be used to screen for other compounds that interact with the same target.

HTS significantly accelerates the process of identifying promising compounds by enabling the evaluation of thousands to millions of substances in a relatively short period bmglabtech.comdanaher.comnih.govwikipedia.org. While HTS is powerful for hit identification, further validation and characterization of identified compounds ("hits") are always required to confirm their activity and specificity. bmglabtech.com

Phenotypic Screening Approaches in this compound Drug Discovery Research

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype, without necessarily knowing the specific molecular target beforehand wikipedia.orgtechnologynetworks.comresearchgate.netnih.govpharmaweek.com. This contrasts with target-based screening, which focuses on compounds that interact with a predefined molecular target.

In the context of this compound research, phenotypic screening could be particularly valuable if the exact molecular target or mechanism of action is unknown or if the desired outcome involves complex cellular processes. Phenotypic screening approaches for this compound could involve:

Cell-Based Phenotypic Assays: Using cell models (2D or 3D) that exhibit a disease-relevant phenotype (e.g., abnormal cell morphology, migration, differentiation, or protein aggregation) and screening this compound or related compounds for their ability to reverse or modify this phenotype. wikipedia.orgtechnologynetworks.com

High-Content Screening (HCS): This is a type of phenotypic screening that uses automated microscopy and image analysis to collect multiparametric data from individual cells or cellular structures within a population nuvisan.com. HCS can provide detailed information on the effects of this compound on various cellular features simultaneously.

Disease Model Phenotypic Screening: Utilizing more complex in vitro models that mimic aspects of a disease (e.g., co-culture models of inflammation, 3D tumor models for invasion) and screening for compounds that ameliorate the disease phenotype. nuvisan.com

Phenotypic screening can lead to the discovery of compounds with novel mechanisms of action that might not have been identified through target-based approaches wikipedia.orgtechnologynetworks.comresearchgate.net. Once a phenotypic "hit" like this compound is identified, subsequent studies would focus on target deconvolution to identify the molecular target(s) and elucidate the mechanism(s) responsible for the observed phenotype wikipedia.orgtechnologynetworks.com. This approach can be particularly fruitful for complex diseases where the underlying molecular mechanisms are not fully understood. technologynetworks.comnih.gov

Phenotypic screening provides a powerful complementary strategy to target-based approaches in the drug discovery pipeline for this compound, allowing for the identification of compounds based on their functional effects in relevant biological systems. wikipedia.orgtechnologynetworks.comresearchgate.net

Data Tables

While specific detailed research findings for a compound explicitly named "this compound" were not extensively available in the search results, the methodologies described above generate various types of data. Below are illustrative examples of how data from these preclinical in vitro studies might be presented in tables.

Table 1: Illustrative Data from a 2D Cell Viability Assay for this compound

This table shows hypothetical data from a 2D cell viability assay using a specific cell line (e.g., A549 lung cancer cells) treated with increasing concentrations of this compound. The IC50 value represents the concentration of this compound that inhibits cell viability by 50%.

| This compound Concentration (µM) | Average Cell Viability (% of Control) | Standard Deviation |

| 0.01 | 98.5 | 2.1 |

| 0.1 | 95.2 | 3.5 |

| 1 | 87.9 | 4.1 |

| 10 | 55.6 | 6.8 |

| 50 | 21.3 | 5.2 |

| 100 | 5.7 | 1.9 |

| IC50 | ~9.5 µM |

Table 2: Illustrative Data from a 3D Spheroid Penetration Study with Fluorescently Labeled this compound

This table presents hypothetical data from a study evaluating the penetration of fluorescently labeled this compound into 3D cancer spheroids over time.

| Time Point (h) | Penetration Depth (µm) | Fluorescence Intensity (Arbitrary Units) at Core |

| 1 | 50 | 15 |

| 6 | 120 | 45 |

| 24 | 250 | 80 |

| 48 | >300 | 95 |

Table 3: Illustrative Data from an Ex Vivo Tissue Slice Functional Assay

This table shows hypothetical data from an ex vivo tissue slice experiment (e.g., intestinal tissue) measuring a specific functional output (e.g., barrier integrity) after treatment with this compound.

| Treatment Group | Barrier Integrity (Arbitrary Units) | Standard Error of Mean |

| Vehicle Control | 100 | 5.5 |

| This compound (1 µM) | 98 | 6.1 |

| This compound (10 µM) | 85 | 7.9 |

| Positive Control | 30 | 4.8 |

These tables are illustrative examples based on the types of data generated by the described methodologies. Actual data for this compound would be specific to its properties and the biological systems studied.

Advanced Analytical and Spectroscopic Techniques for Hw 173 Characterization in Research

Chromatographic Separations for HW 173 Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components within a mixture, enabling the assessment of purity and the accurate quantification of the target compound, this compound. These methods exploit differences in the physical and chemical properties of molecules to achieve separation.

High-Resolution Liquid Chromatography (HPLC) for Compound Analysis

High-Resolution Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a liquid mixture. In the context of characterizing this compound, HPLC would be invaluable for assessing its purity by separating it from synthesis byproducts or impurities. By using appropriate stationary and mobile phases, researchers can optimize the separation of this compound from closely related compounds. Quantitative analysis of this compound can be achieved by integrating the peak area corresponding to this compound in the chromatogram and comparing it to a calibration curve prepared using known concentrations of a reference standard. Various detectors, such as UV-Vis, fluorescence, or mass spectrometry, can be coupled with HPLC to enhance selectivity and sensitivity.

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC) is particularly useful for the analysis of volatile or semi-volatile compounds. If this compound or its derivatives/metabolites are volatile, GC can be employed for their separation and analysis.. GC is often coupled with Mass Spectrometry (GC-MS) to provide both separation and structural information, allowing for the identification and quantification of volatile components related to this compound in complex matrices. This can be relevant in studies involving the metabolism or degradation of this compound, where volatile products might be formed.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a technique that separates analytes based on their charge-to-size ratio in an electric field. For charged species of this compound or its ionic byproducts, CE can offer high-resolution separation. This technique is complementary to chromatography and can be particularly useful for analyzing polar or ionic compounds that may be difficult to separate by GC or certain HPLC methods. CE can also be coupled with MS for enhanced identification.

Advanced Spectroscopic Methods for this compound Structural Elucidation and Conformation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and spatial arrangement of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules. Various NMR techniques can be applied to this compound. 1D NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide information about the types of hydrogen and carbon atoms present and their local chemical environments.

2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, provide crucial connectivity information, revealing which atoms are coupled or in close spatial proximity. This allows researchers to piece together the molecular skeleton of this compound. Solid-state NMR can be applied to study the structure and dynamics of this compound in the solid state, which is relevant for understanding its crystalline form and formulation properties. NMR is also valuable for studying molecular conformation and interactions.

Mass Spectrometry (MS) (e.g., High-Resolution MS, LC-MS/MS, MALDI-TOF)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of molecules and their fragments, which is crucial for determining the molecular weight and elemental composition of this compound. High-resolution MS can provide the accurate mass of the intact molecule, allowing for the determination of its elemental formula.

Tandem MS (MS/MS or MSⁿ) involves fragmenting the parent ion of this compound and analyzing the resulting fragment ions. The fragmentation pattern provides structural information, helping to identify functional groups and the arrangement of atoms within the molecule. LC-MS/MS couples the separation power of liquid chromatography with the detection and fragmentation capabilities of mass spectrometry, making it ideal for analyzing complex mixtures containing this compound and identifying impurities or metabolites. MALDI-TOF MS is another ionization technique often used for larger molecules, which could be applicable if this compound is a higher molecular weight compound or is analyzed in a matrix.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and elucidating molecular structure based on the vibrational modes of a molecule. Both techniques provide a unique spectral "fingerprint" that is specific to a particular molecular structure and geometry. photothermal.comrsc.org

IR spectroscopy measures the absorption of infrared light when the vibration of a bond causes a change in the dipole moment of that bond. photothermal.comlongdom.org This makes IR particularly sensitive to molecules with polar bonds and highly effective for identifying organic compounds and their functional groups. photothermal.comlongdom.org The resulting spectrum shows characteristic absorption peaks corresponding to specific bond vibrations (e.g., C-H, O-H, C=O, C-N stretches and bends). longdom.org

Raman spectroscopy, conversely, measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability. photothermal.comlibretexts.org This technique is generally more sensitive to non-polar bonds and excels in analyzing inorganic and symmetric molecules, although it is also highly useful for determining functional groups and fingerprints of organic molecules. photothermal.comlibretexts.org Raman vibrations can be highly characteristic of a specific molecule, reflecting vibrations of the molecule as a whole rather than just localized groups. libretexts.org The peaks in Raman spectra are typically narrower and observable at lower wavenumbers compared to IR, which can better expose the numerous peaks in the fingerprint region. rsc.org

The complementarity of IR and Raman spectroscopy arises from their different selection rules; vibrations active in IR may be inactive in Raman, and vice versa. photothermal.com Utilizing both techniques provides a more complete picture of the molecular vibrations and thus a more robust identification and characterization of organic compounds. photothermal.com These methods can be applied to samples in various states, including solids, liquids, and gases, and are often non-destructive. longdom.org

Electronic Spectroscopy (UV-Vis and Circular Dichroism Spectroscopy)

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, probes the electronic transitions within a molecule, providing information about conjugated systems, chromophores, and, in the case of CD, chirality and secondary structure. rsc.orgunipi.it

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org This absorption occurs when electrons in a molecule are excited from lower energy molecular orbitals to higher energy ones. evidentscientific.com The wavelengths at which absorption occurs and the intensity of the absorption bands are characteristic of the molecule's electronic structure, particularly the presence and extent of conjugated pi systems and specific functional groups (chromophores). evidentscientific.com UV-Vis spectroscopy is widely used for the quantitative analysis of conjugated organic compounds and can assist in identifying the presence of specific chromophores within the structure of this compound (RCH 173). rsc.org

Circular Dichroism (CD) spectroscopy is a form of electronic spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. unipi.itwikipedia.org Since this compound (RCH 173), with its complex ring system and multiple functional groups, may possess chiral centers or adopt chiral conformations, CD spectroscopy can provide valuable information about its stereochemistry and conformation in solution. wikipedia.orgjasco-global.com In the UV-Vis region, CD is used to investigate charge-transfer transitions and can be applied to study the configuration of organic compounds. wikipedia.orgjasco-global.com For molecules with multiple chromophores, the interaction between transition dipoles can lead to characteristic CD signals through the exciton (B1674681) chirality method, which can be used to determine absolute configuration. researchgate.net CD spectroscopy is particularly well-established for studying the secondary structure of biomolecules like proteins and nucleic acids, which have distinct CD spectral signatures, but it is increasingly applied to the structural studies of small organic molecules. rsc.orgwikipedia.orgjasco-global.comresearchgate.net

Fluorescence Spectroscopy for Investigating Conformational Changes and Binding

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the conformational changes and binding events involving fluorescent molecules. It is based on the ability of some molecules (fluorophores) to absorb light at a specific wavelength and then emit light at a longer wavelength. evidentscientific.com The fluorescence properties of a molecule, such as emission intensity, wavelength maximum, and fluorescence lifetime, are sensitive to its local environment and conformation. evidentscientific.comnih.gov

For a compound like this compound (RCH 173) that may exhibit intrinsic fluorescence due to its conjugated system or could be modified with a fluorescent tag, changes in fluorescence can be used to monitor dynamic processes. Alterations in the molecule's conformation can lead to changes in the environment of the fluorophore, resulting in shifts in the emission wavelength (redshift or blueshift) or changes in fluorescence intensity, including quenching. nih.gov These changes provide insights into how the molecule's three-dimensional structure is affected by external factors or interactions. nih.gov

Fluorescence spectroscopy is also a powerful tool for investigating binding events, such as the interaction of this compound (RCH 173) with other molecules. Binding can induce conformational changes in this compound (RCH 173) or its binding partner, or it can bring the fluorophore into proximity with quenching groups, all of which can be detected by changes in fluorescence. nih.gov Techniques like fluorescence resonance energy transfer (FRET), which measures distance-dependent energy transfer between a donor and acceptor fluorophore, can be used to study intermolecular interactions and intramolecular conformational changes. evidentscientific.compsl.euresearchgate.net Single-molecule fluorescence spectroscopy allows for the observation of conformational dynamics and binding events at the level of individual molecules, providing information that may be obscured in ensemble measurements. psl.euresearchgate.netpnas.org

X-ray Diffraction Techniques for Crystalline Forms and Cocrystals of this compound

X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials, including different crystalline forms (polymorphs) and cocrystals of a compound like this compound (RCH 173). These techniques provide detailed information about the arrangement of molecules in the crystal lattice, unit cell dimensions, and intermolecular interactions such as hydrogen bonding. worktribe.comjyu.finih.govresearchgate.net

Single-crystal X-ray diffraction (SC-XRD) is the premier technique for obtaining high-resolution three-dimensional structures of molecules in the crystalline state. By analyzing the diffraction pattern produced when a single crystal is exposed to X-rays, the precise positions of atoms within the molecule and their arrangement in the crystal lattice can be determined. worktribe.comjyu.finih.gov This provides unambiguous confirmation of the molecular structure and reveals details about molecular conformation and packing. worktribe.comjyu.fi SC-XRD is crucial for characterizing different polymorphs, which have the same chemical composition but different crystal structures and potentially different physicochemical properties. jyu.firesearchgate.net

Powder X-ray diffraction (PXRD) is used to characterize polycrystalline samples. The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. worktribe.comresearchgate.net PXRD is widely used for identifying crystalline forms, assessing sample purity, and monitoring phase transitions. worktribe.comjyu.firesearchgate.net It is particularly valuable when single crystals are difficult to obtain. worktribe.com

Cocrystals are multicomponent crystalline solids containing two or more different molecules, such as an active pharmaceutical ingredient (like this compound) and a coformer, in the same crystal lattice, held together by non-covalent interactions. nih.govresearchgate.net X-ray diffraction, both single-crystal and powder, is essential for confirming the formation of cocrystals, determining their structures, and understanding the intermolecular interactions (e.g., hydrogen bonds) that stabilize the crystal lattice. nih.govresearchgate.net Structural characterization by X-ray diffraction is critical in the research and development of cocrystals with improved properties. nih.govresearchgate.net

Hyphenated Techniques for Comprehensive this compound Characterization (e.g., LC-NMR, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification and structural elucidation capabilities of spectroscopy or mass spectrometry. These techniques are invaluable for the comprehensive characterization of complex mixtures and for obtaining detailed information about individual components, including a compound like this compound (RCH 173), even in impure samples or complex matrices. amazonaws.comajpaonline.comijarsct.co.inresearchgate.netchemijournal.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) couples high-performance liquid chromatography (HPLC) with NMR spectroscopy. amazonaws.comijarsct.co.inchemijournal.com HPLC separates components of a mixture based on their differential interactions with a stationary phase, and the separated components are then directly introduced into an NMR spectrometer. amazonaws.comijarsct.co.in LC-NMR is a powerful tool for the structural elucidation of compounds in complex mixtures without the need for isolation. amazonaws.comijarsct.co.in NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule, making it highly effective for confirming structures and identifying unknown compounds. amazonaws.comijarsct.co.in LC-NMR is particularly useful for analyzing natural products, drug impurities, and metabolites. amazonaws.comijarsct.co.in

Gas Chromatography-Mass Spectrometry (GC-MS) combines gas chromatography (GC) with mass spectrometry (MS). ajpaonline.comchemijournal.com GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. ajpaonline.comchemijournal.com The separated components enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). ajpaonline.comresearchgate.net The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of each component, which can be used for identification by comparison to spectral libraries. ajpaonline.comresearchgate.net GC-MS is widely used for the identification and quantification of volatile and semi-volatile organic compounds and is a standard technique in various fields, including pharmaceutical analysis. ajpaonline.comchemijournal.com

Other hyphenated techniques relevant to the characterization of organic compounds include LC-MS, GC-IR, and LC-FTIR. researchgate.netchemijournal.com LC-MS is particularly useful for analyzing less volatile or thermally labile compounds than GC-MS, providing molecular weight information and fragmentation data. researchgate.netchemijournal.com These hyphenated techniques offer enhanced sensitivity, selectivity, and efficiency compared to using the techniques individually, enabling more thorough and accurate characterization of complex samples containing compounds like this compound (RCH 173). ijarsct.co.inresearchgate.netchemijournal.com

Theoretical and Computational Chemistry Applied to Hw 173 Research

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of HW 173 and Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to establish a mathematical relationship between the structural properties of compounds and their biological activities or physicochemical properties, respectively. mdpi.comacs.org The core idea is that the activity or property of a compound is a function of its molecular structure. mdpi.com

In the context of this compound, QSAR and QSPR modeling would involve:

Data Collection: Gathering experimental data on the activity (e.g., biological potency against a specific target) or properties (e.g., solubility, boiling point, refractive index) acs.orgphysics.gov.az for this compound and a series of its known analogues.

Descriptor Calculation: Computing numerical descriptors that represent various aspects of the molecular structure, such as electronic, steric, and topological features. mdpi.comnih.gov These can include 2D descriptors based on molecular connectivity or 3D descriptors capturing spatial arrangements and field effects. nih.gov

Model Building: Using statistical or machine learning techniques (e.g., regression analysis, machine learning algorithms) mdpi.com to build a predictive model that correlates the molecular descriptors with the observed activities or properties. mdpi.comacs.org

Model Validation: Rigorously validating the developed model using internal (e.g., cross-validation) and external test sets of compounds to ensure its robustness and predictive capability for new, unseen structures. acs.orgnih.govresearchgate.netnih.gov

A validated QSAR/QSPR model for this compound and its analogues could then be used to predict the activity or properties of newly designed or untested related compounds, helping prioritize synthesis and experimental testing. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel this compound Analogue Discovery

Pharmacophore modeling is a computational technique that identifies the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target and to trigger its biological response. nih.govnih.gov These features can include hydrogen bond acceptors/donors, hydrophobic centers, charged centers, and aromatic rings, arranged in a specific 3D spatial arrangement. nih.gov

For this compound, pharmacophore modeling could be employed in two main ways:

Ligand-Based Pharmacophore Modeling: If the 3D structure of the biological target is unknown, pharmacophore models can be derived from a set of known active this compound analogues by identifying common features and their spatial relationships necessary for activity. nih.govnih.gov

Structure-Based Pharmacophore Modeling: If the 3D structure of the biological target bound to this compound or an analogue is available (e.g., from X-ray crystallography), the pharmacophore can be generated based on the interactions observed between the ligand and the target protein. nih.govnih.govdovepress.com

Once a pharmacophore model for this compound is developed and validated, it can be used as a query for virtual screening (VS) of large chemical databases. nih.govnih.govfrontiersin.org Virtual screening involves computationally searching through libraries of millions of compounds to identify those that match the pharmacophore hypothesis. nih.govnih.gov This process helps to quickly filter large chemical spaces and identify potential novel this compound analogues with a higher likelihood of possessing the desired activity, significantly reducing the number of compounds to be experimentally tested. nih.govfrontiersin.org

Advanced Machine Learning and Artificial Intelligence for Chemical Data Analysis of this compound

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in chemistry to analyze complex chemical data, accelerate discovery, and design new molecules. mdpi.comnih.govresearchgate.netresearchgate.netacs.org For a compound like this compound, ML and AI techniques can be used for various tasks, from predicting properties to generating novel structures. mdpi.commdpi.com

ML models can learn from existing data on this compound and its analogues to build predictive models for activity, properties, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, although ADMET is outside the scope of this article. nih.gov These models can often capture complex, non-linear relationships within the data that might be missed by traditional methods. mdpi.com

Deep Learning Models for Chemical Space Exploration and Navigation

Deep Learning (DL), a subset of ML utilizing multi-layered neural networks, is particularly powerful for handling complex chemical data representations like molecular graphs or sequences (e.g., SMILES). researchgate.netnih.gov DL models can learn intricate patterns and representations directly from the data. nih.gov

In the context of this compound, deep learning can be applied to:

Chemical Space Embedding: Learn low-dimensional representations (embeddings) of this compound and a vast number of other compounds. nih.gov This allows for visualization and navigation of the chemical space, identifying regions similar to this compound or potentially containing compounds with desired properties. nih.govrsc.orgacs.orgmpg.de

Activity/Property Prediction: Build highly accurate predictive models for the activity or properties of this compound analogues based on learned features. acs.org

Identifying Activity Cliffs: Help identify 'activity cliffs', where small changes in structure lead to large changes in activity, which is crucial for understanding structure-activity relationships. researchgate.net

Deep learning-guided chemical space exploration can efficiently prioritize regions of chemical space likely to contain novel this compound-like compounds with improved or desired characteristics. acs.orgmpg.de

Generative Models (e.g., GANs) for Novel this compound-like Compound Design

Generative models, such as Generative Adversarial Networks (GANs), are a class of deep learning models capable of generating new data instances that resemble a training dataset. polyu.edu.hkarxiv.orgmit.edumit.edu In chemistry, these models can be trained on a dataset of known compounds, including this compound and its analogues, to generate novel molecular structures with similar characteristics. mdpi.commit.edumit.edu

For designing novel this compound-like compounds, generative models could:

Learn the Chemical Grammar: Learn the underlying rules and patterns of the chemical structures present in the training data.

Generate Novel Structures: Create entirely new molecular structures that are chemically valid and share characteristics with this compound. mdpi.com

Generate Structures with Desired Properties: By incorporating specific objectives or constraints during training, generative models can be guided to produce compounds predicted to have desired activities or properties, potentially exceeding those of known this compound analogues. mdpi.com

This approach offers a powerful way to explore novel chemical entities beyond simple analogue design, potentially leading to the discovery of compounds with improved efficacy or other beneficial attributes. mdpi.com

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) and Ab Initio calculations are quantum mechanical methods used to compute the electronic structure, properties, and reactivity of molecules from first principles, without relying on experimental data. diva-portal.orgwikipedia.org DFT is a widely used method due to its balance of accuracy and computational cost for many chemical systems. wikipedia.org

Applying DFT and Ab Initio methods to this compound would provide detailed insights into:

Molecular Geometry and Conformation: Determine the most stable 3D arrangement of atoms in this compound.

Electronic Properties: Calculate properties such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, dipole moment, and polarizability, which are crucial for understanding reactivity and intermolecular interactions. chemrevlett.com

Spectroscopic Properties: Predict spectroscopic parameters (e.g., NMR shifts, vibrational frequencies) that can aid in the experimental characterization of this compound.

Reaction Mechanisms and Transition States: Study potential reaction pathways involving this compound, determine activation energies, and identify transition states, providing a fundamental understanding of its reactivity. physics.gov.azwiley.com

Interaction with Targets: Investigate the electronic nature of interactions between this compound and its biological target at an atomic level, complementing molecular docking and dynamics studies.

These calculations provide a fundamental understanding of why this compound possesses certain properties and reacts in specific ways, offering valuable information for rational design of analogues. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics of this compound

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by calculating the forces between atoms and integrating their equations of motion. nih.govuu.nl MD simulations provide dynamic information about molecular conformations, flexibility, and interactions with their environment, such as a solvent or a protein target. nih.govuu.nlnih.gov

For this compound, MD simulations can be used to investigate:

Conformational Flexibility: Explore the various possible 3D shapes (conformations) that this compound can adopt and their relative stabilities. wiley.com This is important because the active conformation might be different from the most stable isolated conformation.

Solvation Effects: Study how the surrounding solvent molecules interact with this compound and influence its behavior. wiley.com

Protein-Ligand Binding: Simulate the process of this compound binding to its biological target, providing insights into the binding pathway, the stability of the complex, and the key interactions involved. nih.govuu.nlnih.govacs.orgcecam.org

Binding Kinetics: Estimate binding and unbinding rates (kon and koff) and residence times, which are increasingly recognized as important factors for drug efficacy. uu.nlnih.govacs.orgcecam.org While simulating the full binding/unbinding process can be computationally intensive, enhanced sampling techniques can be employed to accelerate these events. nih.govacs.org

Emerging Research Paradigms and Future Perspectives for Hw 173 Studies

Systems Chemical Biology Approaches for Holistic Understanding of HW 173's Biological Effects

Systems chemical biology offers a powerful framework for elucidating the comprehensive biological effects of compounds like this compound. This approach moves beyond the traditional one-target, one-drug paradigm to a more holistic view, considering the entirety of a biological system's response to a chemical perturbation. uct.ac.zanih.gov By integrating chemical proteomics, genomics, and computational modeling, researchers can map the complex interaction networks of this compound within a cell or organism. nih.gov This allows for the identification of not only the primary targets but also off-target effects and downstream signaling cascades.

A key aspect of this approach is the use of chemical probes derived from this compound to identify its binding partners in a cellular context. These findings can then be integrated with genome-wide transcriptional profiling to understand how target engagement translates into changes in gene expression. Computational models can subsequently be employed to simulate the dynamic behavior of the system in response to this compound, providing predictive insights into its mechanisms of action and potential therapeutic applications.

Table 1: Hypothetical Systems Chemical Biology Data for this compound

| Approach | Data Generated | Potential Insights for this compound |

|---|---|---|

| Chemical Proteomics | Identification of protein binding partners | Elucidation of primary and off-targets |

| Transcriptomics (RNA-seq) | Genome-wide gene expression changes | Understanding of downstream cellular pathways affected |

| Metabolomics | Alterations in cellular metabolite levels | Insight into metabolic reprogramming induced by this compound |

| Computational Modeling | In silico simulation of network perturbations | Prediction of systemic effects and potential biomarkers |

Advancements in Microfluidics and Organ-on-a-Chip Technologies for this compound Studies

Recent advancements in microfluidics and organ-on-a-chip (OOC) technologies are set to revolutionize the preclinical evaluation of compounds such as this compound. nih.govfluigent.comnih.gov These miniaturized platforms allow for the culture of human cells in a more physiologically relevant microenvironment, mimicking the architecture and function of human organs. youtube.comepa.gov This provides a more accurate prediction of a compound's efficacy and toxicity compared to traditional 2D cell cultures.

For this compound studies, OOC models of various organs (e.g., liver, kidney, heart) can be employed to investigate its metabolism, tissue-specific effects, and potential liabilities in a human-relevant context. fluigent.com Furthermore, multi-organ chips can be utilized to study the systemic effects of this compound, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties and potential organ-organ crosstalk. youtube.com The ability to precisely control the cellular microenvironment in these devices also enables detailed mechanistic studies into how this compound interacts with specific cell types and influences tissue-level responses. fluigent.com

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) with this compound Profiling

The integration of multiple "omics" datasets provides a comprehensive, multi-layered view of the cellular response to this compound. nih.govnih.gov This approach, often referred to as multi-omics, combines genomics, proteomics, and metabolomics to create a detailed molecular snapshot of a biological system under the influence of the compound. nih.govnih.gov By correlating changes across these different molecular strata, researchers can gain deeper insights into the mechanisms of action of this compound and identify potential biomarkers of its activity.

For instance, genomic data can reveal genetic variations that may influence an individual's response to this compound. Proteomic analysis can identify changes in protein expression and post-translational modifications, while metabolomic profiling can uncover alterations in cellular metabolism. mdpi.com When integrated, these datasets can reveal the interconnected molecular pathways that are modulated by this compound, leading to a more complete understanding of its biological effects. mdpi.com

Table 2: Illustrative Multi-Omics Data Integration for this compound

| Omics Layer | Example Data Point for this compound | Integrated Finding |

|---|---|---|

| Genomics | Single nucleotide polymorphism in a target gene | Correlates with differential sensitivity to this compound |

| Proteomics | Upregulation of a specific enzyme | Mechanistically linked to the observed metabolic shift |

| Metabolomics | Accumulation of a particular metabolite | Serves as a potential biomarker for this compound activity |

Development of Novel Biosensors and Imaging Techniques for In Situ Monitoring of this compound

The development of novel biosensors and imaging techniques is crucial for the real-time, in situ monitoring of this compound and its effects within living systems. sigmaaldrich.com These technologies enable researchers to visualize the subcellular localization of the compound, measure its target engagement, and monitor downstream signaling events with high spatial and temporal resolution.

Fluorescently-labeled derivatives of this compound can be used in conjunction with advanced microscopy techniques to track its distribution and dynamics within cells and tissues. Genetically encoded biosensors can be designed to report on the activity of specific cellular pathways that are modulated by this compound. Furthermore, label-free imaging techniques, such as those based on plasmonics, can provide sensitive detection of this compound binding to its targets on cell surfaces or within microarrays. acs.org These approaches provide a dynamic and quantitative understanding of how this compound interacts with its biological targets in their native environment.

Identification and Addressing of Key Research Gaps and Challenges in the Field of this compound and Benzo[f]quinoline (B1222042) Chemistry

While the study of this compound holds significant promise, it is also important to acknowledge and address the existing research gaps and challenges within its chemical class, the benzo[f]quinolines. Benzo[f]quinoline derivatives have been explored for various biological activities, but a comprehensive understanding of their structure-activity relationships (SAR) and mechanisms of action remains an area of active investigation. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for HW 173, and how can its purity be validated?

- Methodological Answer : this compound should be synthesized using peer-reviewed protocols, such as solvent-based crystallization or catalytic reactions, with strict control of temperature and stoichiometry. Purity validation requires a combination of techniques:

- Chromatography : HPLC or GC-MS to assess chemical homogeneity .

- Spectroscopy : NMR and FTIR to confirm molecular structure .

- Elemental Analysis : Verify empirical formula compliance .

- Document all steps in the "Experimental" section, including reagent sources and equipment specifications to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Thermal Stability : Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine decomposition thresholds .

- Solubility : Use shake-flask methods with solvents of varying polarity, followed by UV-Vis spectrophotometry .

- Crystallinity : X-ray Diffraction (XRD) to identify polymorphic forms .

- Report statistical variability (e.g., ±SD) for triplicate measurements and include raw data in appendices .

Q. How can researchers assess this compound’s baseline biological activity in vitro?

- Methodological Answer :

- Cell-Based Assays : Use dose-response curves (e.g., IC₅₀ calculations) in relevant cell lines, with controls for cytotoxicity .

- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) to evaluate target engagement .

- Data Interpretation : Normalize results to positive/negative controls and apply ANOVA for significance testing .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in this compound’s stability studies?

- Methodological Answer :

- Factorial Design : Use a 2^k factorial approach to test interactions between temperature, pH, and light exposure .

- Accelerated Stability Testing : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

- Control Groups : Include inert analogs or placebo samples to distinguish compound-specific degradation .

- Document deviations and calibration logs for instrumentation to address reproducibility concerns .

Q. How should contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using PRISMA guidelines, highlighting methodological disparities (e.g., cell line variations, assay endpoints) .

- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., ATCC-certified cell lines, controlled passage numbers) .

- Sensitivity Analysis : Quantify how small changes in experimental conditions (e.g., incubation time) affect outcomes .

Q. What computational approaches enhance the interpretation of this compound’s structure-activity relationships (SAR)?

- Methodological Answer :